molecular formula C22H20N2O B5530687 2-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

2-(4-METHOXYPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5530687
M. Wt: 328.4 g/mol
InChI Key: FETLHISZQKYKLX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound with a unique structure that includes a benzodiazole ring substituted with methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 4-methoxyphenylamine with 3-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-benzimidazole
  • 2-(4-Methoxyphenyl)-1H-indole
  • 2-(4-Methoxyphenyl)-1H-pyrrole

Uniqueness

2-(4-Methoxyphenyl)-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-6-5-7-17(14-16)15-24-21-9-4-3-8-20(21)23-22(24)18-10-12-19(25-2)13-11-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETLHISZQKYKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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